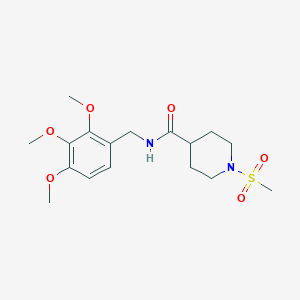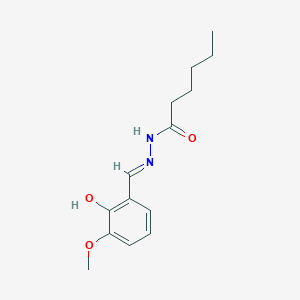![molecular formula C9H13N3O3 B6086623 5-[(isobutylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6086623.png)
5-[(isobutylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(isobutylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as Meldrum's acid, is an organic compound that has gained significant attention in scientific research due to its unique chemical properties. It is a white crystalline powder that is soluble in water and organic solvents. Meldrum's acid has been widely used as a building block in the synthesis of various organic compounds.
Mécanisme D'action
5-[(isobutylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione's acid acts as a nucleophile in organic reactions, which makes it a useful building block in the synthesis of various organic compounds. It can also act as a weak acid, which allows it to participate in acid-catalyzed reactions. 5-[(isobutylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione's acid has been shown to undergo reversible protonation and deprotonation, which makes it a versatile reagent in organic synthesis.
Biochemical and physiological effects:
5-[(isobutylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione's acid has not been extensively studied for its biochemical and physiological effects. However, it has been shown to exhibit some cytotoxicity against cancer cells in vitro, which suggests that it may have potential as an anti-cancer agent. Further studies are needed to investigate the potential biochemical and physiological effects of 5-[(isobutylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione's acid.
Avantages Et Limitations Des Expériences En Laboratoire
5-[(isobutylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione's acid has several advantages for use in lab experiments. It is relatively easy to synthesize, and the yield of the reaction is typically high. 5-[(isobutylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione's acid is also stable under a wide range of conditions, which makes it a useful reagent in organic synthesis. However, 5-[(isobutylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione's acid can be difficult to handle due to its hygroscopic nature, which requires careful handling and storage.
Orientations Futures
There are several future directions for research on 5-[(isobutylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione's acid. One potential area of research is the development of new synthetic methods using 5-[(isobutylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione's acid as a building block. Another potential area of research is the investigation of the potential biochemical and physiological effects of 5-[(isobutylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione's acid. Additionally, 5-[(isobutylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione's acid may have potential as a catalyst in organic reactions, which could be an area of future research. Overall, 5-[(isobutylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione's acid has significant potential for use in organic synthesis and scientific research.
Méthodes De Synthèse
5-[(isobutylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione's acid can be synthesized via the reaction of malonic acid with acetone in the presence of a strong acid catalyst such as sulfuric acid. The reaction proceeds through the formation of an intermediate, which then undergoes dehydration to form 5-[(isobutylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione's acid. The yield of the reaction is typically high, and the process is relatively simple and cost-effective.
Applications De Recherche Scientifique
5-[(isobutylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione's acid has been widely used in scientific research as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials. It has been used in the synthesis of antiviral agents, anti-cancer drugs, and antibiotics. 5-[(isobutylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione's acid has also been used in the development of new materials, such as polymers and liquid crystals.
Propriétés
IUPAC Name |
6-hydroxy-5-(2-methylpropyliminomethyl)-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3/c1-5(2)3-10-4-6-7(13)11-9(15)12-8(6)14/h4-5H,3H2,1-2H3,(H3,11,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXCXBSKICMASKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN=CC1=C(NC(=O)NC1=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{[(2-methylpropyl)amino]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-N-[2-methyl-3-(5-methyl-1H-pyrazol-1-yl)propyl]-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B6086542.png)
![2-(4-methylpentyl)-4-[3-(1H-pyrazol-4-yl)propanoyl]morpholine](/img/structure/B6086543.png)
![N-(4-chlorophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B6086549.png)
![2-{[2-(2-butoxyphenoxy)ethyl]thio}-6-methyl-4-pyrimidinol](/img/structure/B6086556.png)
![5-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-3-(3-fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B6086563.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-1-naphthylurea](/img/structure/B6086581.png)
![5-[(1,1-dioxido-4-thiomorpholinyl)carbonyl]-1-(3-fluorobenzyl)-2-piperidinone](/img/structure/B6086582.png)
![1-(2,2-dimethylpropyl)-3-{[(4-fluorobenzyl)(methyl)amino]methyl}-3-hydroxy-2-piperidinone](/img/structure/B6086584.png)
![N-[4-(benzoylamino)-5-chloro-2-methoxyphenyl]-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B6086603.png)
![4-chloro-N-(4-{[(3,5-dichlorophenyl)amino]sulfonyl}phenyl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6086607.png)
![8-bromo-4-(5-bromo-2-methoxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B6086610.png)


![4-[2-(1-{[1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-piperidinyl)ethyl]phenol](/img/structure/B6086636.png)